REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[N:10]=[CH:9][C:8]([CH2:12][CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][C:26]([P:29]([O:34]CC)([O:31]CC)=[O:30])([F:28])[F:27])=[CH:16][C:15]=3[CH3:37])=[CH:7][C:6]=2[C:5]2[CH:38]=[CH:39][C:40]([CH2:42][CH2:43][C:44]([O:46]CC)=[O:45])=[CH:41][C:4]=2[N:3]=1.C[Si](Br)(C)C.[OH-].[Na+]>C(Cl)Cl>[NH2:1][C:2]1[C:11]2[N:10]=[CH:9][C:8]([CH2:12][CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][C:26]([F:27])([F:28])[P:29]([OH:34])([OH:31])=[O:30])=[CH:16][C:15]=3[CH3:37])=[CH:7][C:6]=2[C:5]2[CH:38]=[CH:39][C:40]([CH2:42][CH2:43][C:44]([OH:46])=[O:45])=[CH:41][C:4]=2[N:3]=1 |f:2.3|
|
Name
|
ethyl 3-(5-amino-2-(4-(2-(3-(diethoxyphosphoryl)-3,3-difluoropropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=C(C=3C=C(C=NC13)CCC1=C(C=C(C=C1)OCCOCCC(F)(F)P(=O)(OCC)OCC)C)C=CC(=C2)CCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was again stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the crude orange solids dried on hi-vac briefly
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 80° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
directly purified on RP-HPLC
|
Type
|
WASH
|
Details
|
eluting with 10-40% 95:5 (MeCN/5 mM NH4OAc) in 10 mM NH4OAc (pH 9) gradient
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting white gel was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing 1:1 EtOH/water (0.04 M)
|
Type
|
ADDITION
|
Details
|
with the addition of a few drops of ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
While hot, the mixture was slowly poured into a stirring hot solution of acetone (0.009 M)
|
Type
|
CUSTOM
|
Details
|
preheated at 50° C
|
Type
|
TEMPERATURE
|
Details
|
The acetone suspension was slowly cooled to room temperature for 15 minutes with continued stirring
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
sat in an ice bath for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed successively with acetone (2×) and ether (2×)
|
Type
|
CUSTOM
|
Details
|
The solids were dried on hi-vac overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=C(C=3C=C(C=NC13)CCC1=C(C=C(C=C1)OCCOCCC(P(=O)(O)O)(F)F)C)C=CC(=C2)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |